2-amino-7H-purine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-7H-purine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-3(5(12)13)2-4(11-6)9-1-8-2/h1H,(H,12,13)(H3,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPLXCFSRJJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669068 | |
| Record name | 2-Amino-7H-purine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882213-41-4 | |
| Record name | 2-Amino-7H-purine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 Amino 7h Purine 6 Carboxylic Acid
Established Organic Synthesis Pathways
Established methods for synthesizing 2-amino-7H-purine-6-carboxylic acid typically involve either building the purine (B94841) ring system from acyclic precursors or modifying existing purine scaffolds.
Multi-step Reaction Sequences for Purine Core Construction
The construction of the purine core often starts from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. A common strategy involves the Traube purine synthesis, where a 4,5-diaminopyrimidine (B145471) is condensed with a one-carbon unit source, such as formic acid or a derivative, to form the imidazole ring portion of the purine. Subsequent functional group manipulations can then lead to the desired this compound.
Another approach involves a two-step macrocyclization process that utilizes simple and predictable reactions between diamines, cyclic anhydrides, aldehydes, and isocyanides. nih.gov This method allows for the rapid assembly of macrocycles with diverse side chains and functional groups. nih.gov
Functional Group Interconversions and Carboxylic Acid Formation
Once the purine core is established, the introduction of the carboxylic acid group at the C6 position is a critical step. This can be achieved through various functional group interconversions. fiveable.mevanderbilt.eduorganic-chemistry.orgsolubilityofthings.com For instance, a 6-methylpurine (B14201) can be converted to 6-styrylpurine, which is then oxidized to yield the corresponding purine-6-carboxylic acid. acs.org Alternatively, a 6-halopurine can serve as a precursor, with the halogen being displaced by a carboxyl group or a precursor that can be subsequently converted to a carboxylic acid. nih.gov The oxidation of aldehydes to carboxylic acids is a common transformation, often employing mild oxidizing agents. fiveable.mesolubilityofthings.comfsu.edu
Advanced Synthetic Approaches and Novel Catalytic Methods
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of purine derivatives, including cross-coupling reactions and biocatalysis.
Cross-Coupling Reactions in Purine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have become powerful tools for forming carbon-carbon bonds in purine synthesis. researchgate.netrsc.org These reactions allow for the direct and regioselective installation of various substituents, including aryl and alkyl groups, onto the purine ring. researchgate.netnih.gov For example, 6-chloropurines can be coupled with boronic acids (Suzuki-Miyaura) or organozinc reagents (Negishi) to introduce a carbon substituent at the C6 position, which can then be further functionalized to the carboxylic acid. researchgate.netrsc.org Dual photoredox and nickel catalysis has also been employed for the sp2–sp3 cross-electrophile coupling of chloropurines with alkyl bromides. nih.gov
Chemoenzymatic and Biocatalytic Transformations
The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Carboxylic acid reductases (CARs) have been explored for the biocatalytic reduction of dicarboxylic acids to their corresponding aldehydes, which can then be aminated to produce amino acids. nih.govbangor.ac.uk This approach has been demonstrated in the synthesis of 6-aminocaproic acid from adipic acid. nih.govbangor.ac.uk While not directly applied to this compound in the provided context, this technology highlights the potential of biocatalysis in the synthesis of complex molecules. nih.govbangor.ac.ukmdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, can also be employed to produce complex molecules like 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids. nih.gov The development of nitrene transferases for the amination of C-H bonds in carboxylic acid esters also presents a promising biocatalytic route to noncanonical amino acids. nih.gov
Design and Synthesis of Analogs and Conjugates
The derivatization of this compound is crucial for developing new therapeutic agents. This involves modifying the core structure or attaching other molecules to create analogs and conjugates with improved properties.
A common strategy is to conjugate the purine scaffold with other bioactive molecules, such as amino acids or heterocyclic compounds, through a linker. nih.govmdpi.com For example, N-(purin-6-yl)amino acids have been synthesized by reacting 6-chloropurine (B14466) with omega-amino acids. nih.gov The length and nature of the linker can be varied to optimize the biological activity of the resulting conjugate. nih.govnih.gov Furthermore, the purine ring itself can be substituted at various positions to create a library of analogs for structure-activity relationship studies. indexcopernicus.com For instance, 6,7-disubstituted-7H-purine analogs have been synthesized and evaluated as potential kinase inhibitors. indexcopernicus.com The synthesis of these analogs often involves nucleophilic substitution reactions on a pre-formed purine ring. nih.govindexcopernicus.com
Structural Modifications of the Purine Heterocycle
The purine ring system of this compound is a primary target for structural modifications to modulate its interaction with biological targets. Key strategies involve substitutions at the nitrogen and carbon atoms of the bicyclic core.
One common modification is the alkylation or arylation at the N(9) position of the purine ring. This is often performed to enhance solubility or to mimic the N(9)-glycosidic bond found in nucleosides. For instance, N(9)-substituted purine conjugates can be synthesized from a suitable 6-chloropurine precursor. nih.gov A typical reaction involves the nucleophilic substitution of the chlorine atom, followed by the introduction of a functionalized side chain at the N(9) position. nih.gov An example is the synthesis of a compound containing a 2-hydroxyethoxymethyl fragment at the N(9) position, which can improve solubility. nih.gov
Another approach involves the formation of additional fused rings onto the purine framework, creating tricyclic structures. While direct examples starting from this compound are specific, analogous reactions on related purine precursors are well-documented. For example, 2-amino-6-chloro-purine riboside can be treated with bromoacetaldehyde (B98955) to form a new etheno ring, resulting in a fluorescent N2,N3-ε-adenine derivative. researchgate.net This strategy highlights the potential for creating complex, polycyclic systems from the basic purine scaffold.
| Modification Site | Reagent/Condition Example | Resulting Structure | Reference |
| N(9) Position | 9-[(2-acetoxyethoxy)methyl]-6-chloropurine, followed by amine substitution and hydrolysis | N(9)-(2-hydroxyethoxymethyl) purine derivative | nih.gov |
| N(2), N(3) Positions | Bromoacetaldehyde (BrCH₂CHO) on a 2-aminopurine (B61359) precursor | Fused tricyclic etheno-purine system (N²,N³-ε-A) | researchgate.net |
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the C6 position is a highly versatile functional handle for a wide range of chemical transformations, most notably the formation of esters and amides. These derivatizations are crucial for creating prodrugs, linking to other molecules, or altering the compound's pharmacokinetic profile.
Amide bond formation is a prevalent strategy, enabling the coupling of the purine scaffold to amino acids, peptides, or other amine-containing molecules. mdpi.com This reaction typically requires the activation of the carboxylic acid using a coupling agent to facilitate the reaction with the amine. A variety of modern coupling reagents are employed to ensure high yields and minimize side reactions. The choice of reagent can be tailored to the specific substrates and desired reaction conditions. mdpi.com
For example, the synthesis of novel heterocycle–dipeptide conjugates involves coupling heterocyclic carboxylic acids with amino acid esters using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as triethylamine (B128534) (Et₃N). researchgate.net Other commonly used carbodiimide-based reagents include DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often used in combination with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce racemization. mdpi.com
| Coupling Reagent | Full Name | Application Example | Reference |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling of heterocyclic carboxylic acids to dipeptide esters | researchgate.net |
| DCC | N,N'-dicyclohexylcarbodiimide | Curcumin conjugation with Boc-protected amino acids | mdpi.com |
| HATU | 2-(3H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate | Synthesis of icaritin–amino acid conjugates | mdpi.com |
| DIC | N,N'-diisopropylcarbodiimide | Used with HOBt for the formation of icaritin–amino acid conjugates | mdpi.com |
Formation of Conjugates with Biologically Relevant Scaffolds
Conjugating this compound with other biologically relevant molecules is a powerful strategy to create hybrid compounds with enhanced or novel activities. nih.gov This approach leverages the principle of synergy, where the properties of the purine core are combined with those of another scaffold, such as an amino acid, peptide, or another heterocyclic system. mdpi.comnih.gov
Amino Acid and Peptide Conjugates: Amino acids and peptides are frequently conjugated to bioactive molecules to improve their transport across cell membranes, increase their metabolic stability, and enhance their target specificity. mdpi.comnih.gov The carboxylic acid of the purine can be coupled to the N-terminus of an amino acid or peptide, or the C2-amino group could potentially be coupled to a peptide's C-terminus.
Research has shown that purine conjugates containing omega-amino acid linkers can be synthesized by reacting 6-chloropurine with an omega-amino acid, such as 6-aminohexanoic acid or 8-aminooctanoic acid. nih.gov The resulting N-(purin-6-yl)amino carboxylic acid can then be further coupled to another bioactive scaffold, for example, a benzoxazine (B1645224) derivative, creating a multi-component conjugate. nih.gov
Conjugates with Other Heterocycles: The purine scaffold can be linked to other heterocyclic systems to generate molecules with potential as kinase inhibitors or other modulators of biological pathways. nih.gov The synthesis often involves using a linker, such as a polymethylene carboxylic acid, to connect the purine at position 6 to a different N-heterocycle. nih.gov For instance, conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netresearchgate.netbenzoxazine have been synthesized and studied. nih.gov
Nucleoside and Organometallic Conjugates: Further extending the concept of bioconjugation, the purine carboxylic acid scaffold could be linked to other complex molecules. For example, methodologies for coupling α-amino acids to nucleoside derivatives, such as uridine, have been developed using dual photoredox and nickel catalysis, suggesting a pathway for creating purine-amino acid-nucleoside hybrids. acs.org Another advanced strategy involves the use of organometallic templates. Ferrocene-amino acid conjugates have been synthesized to create structurally constrained peptidomimetics, demonstrating the potential for incorporating inorganic moieties to impart unique structural and electronic properties. mdpi.com
| Conjugate Type | Scaffold Example | Linkage Strategy | Reference |
| Amino Acid Conjugate | Omega-amino acids (e.g., 6-aminohexanoic acid) | Reaction of 6-chloropurine with the amino acid | nih.gov |
| Dipeptide Conjugate | l-Phe-l-Phe | Amide bond formation using coupling agents (e.g., HBTU) | researchgate.net |
| Heterocycle Conjugate | 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netresearchgate.netbenzoxazine | Amide bond formation via an omega-amino acid linker | nih.gov |
| Nucleoside Conjugate | Uridine derivatives | Potential for photoredox/nickel-catalyzed cross-coupling | acs.org |
| Organometallic Conjugate | 1'-Aminoferrocene-1-carboxylic acid | Amide bond formation to create peptidomimetics | mdpi.com |
Biological and Biochemical Activity Studies of 2 Amino 7h Purine 6 Carboxylic Acid Derivatives Non Clinical Focus
Molecular Interactions with Enzymatic Systems
The ability of 2-amino-7H-purine-6-carboxylic acid derivatives to interact with enzymes is a cornerstone of their biological activity. By mimicking natural purine (B94841) substrates, they can act as inhibitors or, in some cases, activators of key enzymes, particularly those involved in purine metabolism and cellular signaling.
Enzyme Inhibition and Activation Profiling (e.g., Kinases, Hydrolases)
Purine derivatives are well-documented as inhibitors of various enzymes, with a significant focus on protein kinases due to their critical role in cell cycle regulation and signal transduction. nih.govnih.gov
Kinase Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression and are often dysregulated in cancer. nih.gov Derivatives of 2-aminopurine (B61359) have been specifically designed as CDK inhibitors. nih.gov For instance, based on the crystal structure of CDK2, a series of 2-aminopurine derivatives were developed where introducing polar substitutions at the C-6 position of the purine scaffold was found to be beneficial for inhibitory activity. nih.gov One such compound, designated 11l , demonstrated potent CDK2 inhibitory activity with an IC50 value of 19 nM, which was more potent than the known inhibitor R-Roscovitine. nih.gov This compound also showed good selectivity against other CDK isoforms. nih.gov Other purine derivatives have been investigated as inhibitors of kinases like Protein Kinase B (Akt), a key component in signaling pathways that regulate cell growth and survival. acs.org
| Compound | Target Enzyme | IC50 | Reference |
| Compound 11l | Cyclin-dependent kinase 2 (CDK2) | 19 nM | nih.gov |
| R-Roscovitine | Cyclin-dependent kinase 2 (CDK2) | 73 nM | nih.gov |
Hydrolase Inhibition: Studies have also explored purine conjugates as potential inhibitors of other enzyme classes, such as histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression. nih.gov
Substrate Recognition in Purine Metabolism Pathways
Purine metabolism involves complex de novo and salvage pathways for the synthesis and degradation of purine nucleotides. quizlet.com Uric acid is the final product of purine breakdown in humans. mdpi.com Purine analogs, due to their structural resemblance to natural bases like adenine (B156593) and guanine (B1146940), can be recognized by the enzymes of these pathways. quizlet.commdpi.com
While specific studies detailing this compound as a direct substrate in these pathways are limited, the general principle is that such analogs can interfere with normal purine metabolism. They can be processed by enzymes like phosphoribosyltransferases, which catalyze the conversion of free bases into nucleotides. quizlet.com This can lead to the formation of fraudulent nucleotides, which can then disrupt the synthesis of DNA and RNA or interfere with cellular energy metabolism. The degradation of purine nucleotides is a key aspect of cellular homeostasis, and disruption of this process can impact cellular function. mdpi.com
Cellular Responses and Pharmacological Modulations in Model Systems (In vitro/Ex vivo)
The enzymatic interactions of this compound derivatives translate into a variety of cellular responses, which have been extensively studied in in vitro and ex vivo models, primarily using cancer cell lines.
Antiproliferative and Cytostatic Effects on Cell Lines
A significant body of research has demonstrated the cytotoxic and antiproliferative activities of purine derivatives against various tumor cell lines. nih.gov Conjugates of purine with omega-amino acids and other moieties have shown notable activity. nih.gov
For example, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine (B1645224) have exhibited high cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2). nih.gov The presence of both the purine core and the difluorobenzoxazine fragment connected by a linker of a specific length was found to be crucial for this activity. nih.govnih.gov
One promising compound, 1d , demonstrated a dose-dependent cytostatic effect on COLO201 and MDA-MB-231 (human breast adenocarcinoma) cell lines. nih.gov Further investigation revealed that this compound acts as an inhibitor of DNA biosynthesis. nih.govnih.gov
| Compound Class/Derivative | Cell Line | Effect | Reference |
| N-[omega-(purin-6-yl)aminoalkanoyl] derivatives | 4T1 (murine mammary carcinoma) | High cytotoxic activity | nih.gov |
| COLO201 (human colorectal adenocarcinoma) | High cytotoxic activity | nih.gov | |
| SNU-1 (human gastric carcinoma) | High cytotoxic activity | nih.gov | |
| HepG2 (human hepatocellular carcinoma) | High cytotoxic activity | nih.gov | |
| Compound 1d | COLO201 | Cytostatic effect, G2/M phase arrest | nih.gov |
| MDA-MB-231 (human breast adenocarcinoma) | Cytostatic effect, decreased S phase | nih.gov | |
| Compound 11l | MDA-MB-231 | Anti-proliferation activity | nih.gov |
| Compound 7e (Purine-based scaffold) | Four evaluated cancer cell lines | Antiproliferative effect (GI50 = 44 nM) | mdpi.com |
Modulation of Signal Transduction Pathways and Gene Expression
By inhibiting key enzymes like kinases, these purine derivatives can directly modulate intracellular signal transduction pathways. nih.govacs.org The inhibition of CDK2 by compounds like 11l directly interferes with the machinery of the cell cycle, leading to cell cycle arrest. nih.gov
Studies on the compound 1d showed that at concentrations below its cytotoxic threshold, it blocks DNA synthesis, causing cells to accumulate in the G1 phase of the cell cycle. nih.gov At higher concentrations, it induces cell death in the G1 phase, which appears as a relative increase in the proportion of cells in the G2/M phase due to the progressive loss of cells from the S phase. nih.gov This demonstrates a clear modulation of the cell cycle pathway. Similarly, inhibitors of Protein Kinase B (Akt) can block the crucial PI3K-PKB-mTOR signaling pathway, which is frequently overactive in cancer. acs.org
Antiviral and Antimicrobial Activities in Cellular Assays
The scope of biological activity for purine derivatives extends to infectious diseases. Their ability to interfere with nucleic acid synthesis makes them candidates for antiviral and antimicrobial agents.
Antiviral Activity: Certain purine conjugates have demonstrated significant in vitro antiviral activity. nih.gov Conjugates of purine with a 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine fragment attached via specific amino acid linkers showed high activity against herpes simplex virus type 1 (HSV-1), including strains resistant to the conventional antiviral drug acyclovir. nih.gov Furthermore, carbocyclic analogues of 2-amino-6-substituted-purines were also found to be active against both HSV-1 and HSV-2 in cell culture assays. nih.gov
| Compound Class/Derivative | Virus | In Vitro Activity | Reference |
| Purine-difluorobenzoxazine conjugates | Herpes Simplex Virus Type 1 (HSV-1) | High antiviral activity | nih.gov |
| Acyclovir-resistant HSV-1 | High antiviral activity | nih.gov | |
| Carbocyclic analogues of 2-amino-6-substituted-purines | Herpes Simplex Virus Type 1 (HSV-1) | Active | nih.gov |
| Herpes Simplex Virus Type 2 (HSV-2) | Active | nih.gov |
Antimicrobial Activity: The fundamental importance of purine metabolism in microorganisms suggests that purine analogs could serve as effective antimicrobial agents. nih.gov While many quinolonecarboxylic acids, a different class of compounds, have shown potent antibacterial activity, research into purine-based carboxylic acids continues. nih.gov The general strategy involves designing molecules that can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, thereby halting bacterial growth. researchgate.net Cationic amphiphilic derivatives of amino acids, for example, have been reported to possess antimicrobial properties. uctm.edu
Structure-Activity Relationship (SAR) Investigations for this compound Analogs
The exploration of structure-activity relationships (SAR) is a critical step in medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective therapeutic candidates. For analogs of this compound, SAR studies have been instrumental in identifying the key structural features that govern their biological effects.
Identification of Key Structural Determinants for Biological Efficacy
Research into purine derivatives has revealed that specific substitutions at various positions on the purine ring system can dramatically influence their biological activity. While direct studies on this compound are limited in publicly available research, valuable insights can be drawn from investigations into closely related 2,6,9-trisubstituted purine analogs.
One notable study focused on the development of protein kinase CK2 inhibitors, a key target in cancer therapy. This research highlighted the importance of specific functionalities at the C2, C6, and N9 positions of the purine ring. researchgate.net A crucial finding was the beneficial role of a 4-carboxyphenyl group at the 2-position and a carboxamide group at the 6-position for potent inhibition of the CK2α isoform. researchgate.net
The presence of a linker and a bulky substituent can also be a determining factor for cytotoxic activity. For instance, in a series of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine, the presence of both the difluorobenzoxazine fragment and the purine residue, connected by a linker of a specific length, was found to be essential for their cytotoxic effects. nih.gov
Furthermore, the nature of the substituent at the C6 position has been shown to be critical. In a study of 6-modified purine riboside analogues, certain 6-O-alkyl nucleoside derivatives were found to activate the human Stimulator of Interferon Genes (hSTING) pathway, a key component of the innate immune system, without causing cytotoxicity. nih.gov This suggests that modifications at the C6 position can modulate the biological activity profile from cytotoxic to immunomodulatory.
The table below summarizes the key structural features and their impact on the biological activity of purine analogs, providing a framework for the rational design of novel this compound derivatives.
| Structural Feature | Position | Observed Effect on Biological Activity | Example Analog Class |
| 4-Carboxyphenyl group | C2 | Increased inhibitory activity against protein kinase CK2α researchgate.net | 2,9-disubstituted 6-carboxamidopurines |
| Carboxamide group | C6 | Important for protein kinase CK2α inhibition researchgate.net | 2,9-disubstituted 6-carboxamidopurines |
| Electron-rich phenyl group | N9 | Enhanced inhibitory activity against protein kinase CK2α researchgate.net | 2,6-disubstituted 9-phenylpurines |
| Difluorobenzoxazine fragment with a linker | C6 | Crucial for cytotoxic activity nih.gov | N-(purin-6-yl)aminoalkanoyl derivatives |
| O-alkyl nucleoside | C6 | Activation of the hSTING pathway nih.gov | 6-modified purine ribosides |
Correlation Between Chemical Structure and Biochemical Mechanism
In the case of the aforementioned protein kinase CK2α inhibitors, molecular docking studies have provided a plausible explanation for the observed SAR. The 4-carboxyphenyl group at the C2 position, the carboxamide at the C6 position, and an electron-rich phenyl group at the N9 position of the purine scaffold appear to facilitate crucial interactions within the ATP-binding pocket of the enzyme. researchgate.net This specific binding mode is responsible for the potent and selective inhibition of CK2α.
The cytotoxic N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine are believed to exert their effects through the inhibition of DNA biosynthesis. nih.gov This mechanism is likely a consequence of the combined structural features of the purine core, the linker, and the bulky heterocyclic substituent, which may allow the molecule to interfere with the DNA replication machinery.
The activation of the hSTING pathway by 6-O-alkyl purine riboside analogues demonstrates a different biochemical outcome. This immunomodulatory effect is attributed to the specific interaction of these molecules with the hSTING protein, leading to the production of interferons and other cytokines. nih.gov This highlights how subtle changes to the purine scaffold can shift the biological activity from direct cytotoxicity to immune system activation.
The following table illustrates the correlation between the chemical structure of purine analogs and their proposed biochemical mechanisms.
| Analog Class | Key Structural Features | Biochemical Mechanism |
| 2,9-disubstituted 6-carboxamidopurines | 4-carboxyphenyl at C2, carboxamide at C6, electron-rich phenyl at N9 researchgate.net | Inhibition of protein kinase CK2α researchgate.net |
| N-(purin-6-yl)aminoalkanoyl derivatives | Purine core, specific length linker, difluorobenzoxazine fragment nih.gov | Inhibition of DNA biosynthesis nih.gov |
| 6-O-alkyl purine ribosides | 6-O-alkyl substitution on a purine nucleoside nih.gov | Activation of the hSTING pathway nih.gov |
Mechanistic Elucidation and Molecular Dynamics of 2 Amino 7h Purine 6 Carboxylic Acid Interactions
Unraveling Molecular Mechanisms of Action at Target Sites
Detailed studies elucidating the specific molecular mechanisms of action for 2-amino-7H-purine-6-carboxylic acid at its potential target sites are not described in the current body of scientific literature. For many purine (B94841) derivatives, the mechanism of action involves competitive or non-competitive inhibition of enzymes such as xanthine (B1682287) oxidase, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or adenosine deaminase. These enzymes play critical roles in the purine salvage and degradation pathways.
Molecular docking and computational studies are often employed to predict the binding modes of small molecules within the active sites of such enzymes. These in silico methods can provide valuable insights into the potential interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, that govern the binding of a ligand to its target protein. However, specific molecular docking or other mechanistic studies for this compound have not been reported.
Binding Kinetics and Thermodynamic Characterization of Ligand-Target Interactions
Quantitative data on the binding kinetics and thermodynamic profile of this compound with any specific biological target are currently unavailable. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for characterizing these aspects of ligand-target interactions.
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process. SPR, on the other hand, is a label-free optical sensing technique that can measure the association (kon) and dissociation (koff) rate constants of a biomolecular interaction in real-time.
The following table illustrates the type of data that would be generated from such studies, though it is important to note that this is a hypothetical representation due to the absence of experimental data for this compound.
| Thermodynamic/Kinetic Parameter | Description | Hypothetical Value |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the concentration of ligand at which half of the target protein is occupied. A lower Kd signifies a higher binding affinity. | Data Not Available |
| Association Rate (kon) | The rate at which the ligand binds to the target. | Data Not Available |
| Dissociation Rate (koff) | The rate at which the ligand-target complex dissociates. | Data Not Available |
| Enthalpy Change (ΔH) | The change in heat content of the system upon binding. It reflects the energy of the bonds formed and broken during the interaction. | Data Not Available |
| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding. It is influenced by conformational changes and the displacement of water molecules. | Data Not Available |
| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding reaction, calculated from ΔH and ΔS. A negative ΔG indicates a spontaneous interaction. | Data Not Available |
Conformational Analysis and Ligand-Induced Structural Changes
Information regarding the conformational analysis of this compound and any structural changes it may induce upon binding to a target is not present in the scientific literature. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these structural aspects.
X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand-protein complex, revealing the precise binding orientation of the ligand and any conformational changes in the protein. NMR spectroscopy can be used to study protein-ligand interactions in solution, providing information on which parts of the protein are involved in the interaction and detecting ligand-induced structural perturbations.
Without such experimental data, any discussion of the conformational dynamics of this compound and its impact on target protein structure would be purely speculative.
Advanced Analytical and Spectroscopic Characterization of 2 Amino 7h Purine 6 Carboxylic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (excluding human metabolism)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of 2-amino-7H-purine-6-carboxylic acid and its derivatives, enabling unequivocal structural confirmation and the identification of metabolites in various biological systems, excluding human metabolism. The high accuracy of HRMS allows for the determination of elemental compositions, which is crucial in distinguishing between isobaric compounds.
In studies of related purine (B94841) derivatives, such as in the analysis of northern pike during superchilled storage, untargeted metabolomics utilizing UPLC-Q-TOF/MS has been instrumental. mdpi.com This approach identified numerous metabolites, including those from purine metabolism, and revealed significant changes in their profiles over time. mdpi.com For instance, 1174 metabolites were identified, with lipids and lipid-like substances showing the highest relative abundance. mdpi.com This highlights the power of HRMS in tracking metabolic pathways and identifying key compounds in complex biological matrices. mdpi.com
Furthermore, in the context of identifying specific oxidation products of uric acid, a structurally related purine, LC/MS/MS methods have been optimized for high sensitivity and selectivity. nih.gov These methods allow for the detection of metabolites at picomolar levels, demonstrating the capability of mass spectrometry to quantify even low-abundance species. nih.gov The stability of these metabolites under specific storage conditions, such as at -80°C for at least four weeks, has also been confirmed using these techniques. nih.gov
While direct data on the non-human metabolism of this compound is limited in the provided search results, the methodologies applied to similar compounds underscore the potential of HRMS. For example, the study of volatile compounds in fish identified various ketones, alcohols, and aldehydes, which were linked to specific metabolic pathways like lipid β-oxidation. mdpi.com Similarly, HRMS could be employed to identify and quantify metabolites of this compound in non-human organisms, providing insights into its biochemical transformations and biological roles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
For instance, in the study of 6-amino-5-carboxamidouracil derivatives, which are precursors to biologically active xanthines, dynamic NMR experiments were crucial in understanding the presence of different conformers in solution. mdpi.com The observation of duplicated signals in ¹H and ¹³C NMR spectra of 6-amino-5-arylethynylcarboxamidouracil was attributed to the presence of cis- and trans-amide bond conformers, a hypothesis confirmed by 2D-NMR experiments like NOESY at low temperatures. mdpi.com These experiments revealed cross-correlations between the amino groups of the two conformers. mdpi.com
Temperature-dependent NMR studies are particularly powerful for investigating conformational equilibria. mdpi.comrsc.org In the case of nipecotic acid derivatives, variable temperature NMR allowed for the resolution of spectra for individual chair conformers at low temperatures, enabling the determination of conformer populations and free energy differences. rsc.org The intramolecular hydrogen bonding interactions could also be quantified from these measurements. rsc.org
For carboxylic acids in general, the carboxyl carbon atom typically resonates in the 165 to 185 ppm range in ¹³C NMR spectra, while the acidic proton gives a characteristic singlet near 12 δ in the ¹H NMR spectrum. pressbooks.pub For nitriles, which can be derivatives, the carbon absorbs between 115 and 130 δ. pressbooks.pub In the context of this compound, the specific chemical shifts would be influenced by the purine ring system and the electronic effects of the amino and carboxylic acid groups. A rapid and accurate method for the quantitative determination of trimethylsilylation of amino and carboxyl groups in related aminopenicillanic and amino-cephem-carboxylic acids has been developed using NMR, based on the chemical shift differences between N-trimethylsilyl and O-trimethylsilyl groups. nih.gov This demonstrates the utility of NMR in characterizing derivatized forms of the target compound.
X-ray Crystallography for Solid-State Structural Determination of this compound and Co-crystals
While a crystal structure for this compound itself was not found in the provided search results, the crystal structure of a related compound, disodium (B8443419) 2-amino-6-oxo-6,7-dihydro-1H-purine-1,7-diide heptahydrate (a salt of guanine), offers significant insights. nih.govelsevierpure.com In this structure, the guanine (B1146940) molecule exists in its amino-keto tautomeric form and is deprotonated at the N1 and N7 positions. nih.govelsevierpure.com The crystal packing is characterized by layers of guanine molecules arranged in centrosymmetric pairs with partial overlap between the purine rings. nih.govelsevierpure.com These layers are separated by layers of hydrated sodium ions. nih.govelsevierpure.com Importantly, extensive hydrogen bonding networks involving the guanine molecules and water molecules are observed. nih.govelsevierpure.com
The study of a co-crystal of 6-amino-2-carboxypyridin-1-ium perchlorate (B79767) also provides relevant crystallographic data. researchgate.net The analysis revealed a monoclinic crystal system with space group P21/c. researchgate.net The structure was determined at a temperature of 292.98 K. researchgate.net
In another example, the crystal structure of 2-(6-amino-7H-purin-7-yl)-1-phenylethanone confirmed a regioselective N-alkylation. researchgate.net The purine system was found to be oriented almost perpendicularly to the phenylethanone substituent. researchgate.net The exocyclic amino group of one purine molecule forms two intermolecular N-H···N hydrogen bonds with different ring nitrogen atoms of an adjacent molecule, highlighting the importance of hydrogen bonding in the solid-state assembly. researchgate.net
These examples demonstrate how X-ray crystallography can precisely define the molecular structure, tautomeric form, ionization state, and intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for understanding the solid-state properties of this compound and its derivatives.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound and for analyzing the intricate network of hydrogen bonds that govern its structure and interactions.
FT-IR Spectroscopy
FT-IR spectroscopy is particularly sensitive to polar functional groups. For carboxylic acids, two characteristic absorptions are prominent: a very broad O-H stretching band in the range of 2500–3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹. pressbooks.pub The broadness of the O-H stretch is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. spectroscopyonline.com The exact position of the C=O stretch can indicate whether the acid is in a monomeric (around 1760 cm⁻¹) or dimeric, hydrogen-bonded state (around 1710 cm⁻¹). pressbooks.pub In a study of pyrazine-2-carboxylic acid derivatives, the aminolysis of the carboxylic acid was confirmed by the appearance of an N-H stretching band and a shift in the C=O stretching frequency in the FT-IR spectrum. hilarispublisher.com The contribution of amino acid side chains, particularly the carboxylic acid groups, to the amide II region of protein spectra has also been noted, which can affect secondary structure analysis. nih.gov
Raman Spectroscopy
Raman spectroscopy, being more sensitive to non-polar bonds and symmetric vibrations, provides complementary information. In the study of amino acid crystals, Raman spectroscopy has been used to identify various vibrational modes, including those related to hydrogen bonds, such as the rocking of CO₂⁻ and the torsion of NH₃⁺. researchgate.net The technique is also effective for studying conformational flexibility and intramolecular hydrogen bonds. For instance, photoacoustic Raman spectroscopy (PARS) of linear aminoalcohols in the gas phase allowed for the identification of conformers with and without intramolecular O-H···N hydrogen bonds. ustc.edu.cn The red shift of the O-H stretching band provided a measure of the hydrogen bond strength. ustc.edu.cn
Together, FT-IR and Raman spectroscopy offer a comprehensive view of the vibrational modes of this compound. These techniques can confirm the presence of key functional groups (carboxyl, amino, purine ring), elucidate the extent and nature of hydrogen bonding (both intramolecular and intermolecular), and provide insights into the conformational states of the molecule.
UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Interaction Monitoring
UV-Visible and fluorescence spectroscopy are powerful techniques for probing the electronic properties of this compound and monitoring its interactions with other molecules. These methods are based on the absorption and subsequent emission of light by the molecule, which are directly related to its electronic structure.
UV-Visible Spectroscopy
Molecules containing π-systems, such as the purine ring in this compound, absorb light in the UV-visible region, leading to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of various functional groups. masterorganicchemistry.com Carbonyl groups, such as the one in the carboxylic acid moiety, typically exhibit a weak n→π transition in the 270-300 nm range. masterorganicchemistry.com Conjugation of the carbonyl group with a double bond or an aromatic ring can shift the λmax to longer wavelengths. masterorganicchemistry.com The absorption spectra of proteins in the 230–300 nm range are dominated by the aromatic side chains of tryptophan, tyrosine, and phenylalanine. nih.gov Second-derivative UV spectroscopy can be used to determine the exposure of these residues in proteins. nih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the excited state of a molecule. 2-Aminopurine (B61359), a closely related fluorescent nucleobase, is often used as a probe for nucleic acid structure and dynamics. bbk.ac.uk Its fluorescence emission is sensitive to the polarity of the solvent and can be quenched by hydrogen bonding. bbk.ac.uk The Stokes shift, which is the difference between the excitation and emission maxima, can provide insights into the specific solvent effects. bbk.ac.uk The quantum yield of 2-aminopurine, a measure of its fluorescence efficiency, has been shown to decrease in organic solvents and in the presence of dynamic quenchers. bbk.ac.uk The fluorescence of tyrosine residues in proteins can also be observed and is influenced by the protein's conformation and the residue's local environment. nih.gov
By analyzing the UV-Vis absorption and fluorescence emission spectra of this compound, one can gain valuable information about its electronic transitions, the influence of its environment on these properties, and its potential to interact with other molecules, which can be monitored through changes in the spectral characteristics.
Chromatographic and Separation Techniques for Purification and Characterization (e.g., HPLC-MS/MS)
Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the purification, separation, and characterization of this compound and its derivatives from complex mixtures.
High-performance liquid chromatography (HPLC) is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. In the analysis of amino acids and related compounds, various HPLC methods have been developed. For instance, a direct LC-MS/MS analysis of 45 amino acids in plasma was achieved using a hybrid retention mode Raptor Polar X column, allowing for a fast 13-minute run time without the need for derivatization. restek.com This method demonstrated good chromatographic separation of critical isobaric compounds. restek.com
The coupling of HPLC with tandem mass spectrometry (MS/MS) provides an exceptionally powerful analytical tool (HPLC-MS/MS). This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS for detection and quantification. In the context of uric acid oxidation metabolites, an optimized LC/MS/MS method enabled the quantification of these compounds at picomolar levels. nih.gov The method also showed good reproducibility for the extraction of metabolites from plasma, with recovery values ranging from 40-110% and stable coefficients of variation around 7%. nih.gov
For the analysis of amino and carboxylic acids in biological samples, a chromato-mass-spectrometric method has been developed for their qualitative and quantitative determination. nih.gov This often involves a derivatization step, such as esterification, to improve the chromatographic and mass spectrometric properties of the analytes. nih.gov For example, carboxylic acids can be transformed into phenolate (B1203915) derivatives to enable MS detection with positive ionization. nih.gov
Computational and Theoretical Investigations of 2 Amino 7h Purine 6 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomerism
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic characteristics of molecules. These methods can determine molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For purine (B94841) derivatives, tautomerism—the migration of a proton between nitrogen atoms—is a key phenomenon influencing their structure and function. chemrxiv.orgosti.gov Purine itself can exist in two main tautomeric forms, N(7)H and N(9)H, with studies indicating that the N(7)H tautomer is generally more stable in the gas phase. osti.gov Computational studies on the closely related 2-amino-6-chloropurine (B14584) have investigated its N(9)H and N(7)H tautomers using DFT at the B3LYP/6-311++G(d,p) level, revealing how the tautomeric form affects vibrational spectra and electronic properties. nih.gov Similar investigations on guanine (B1146940), which shares the 2-amino-purine core, show the existence of multiple low-energy tautomers, with the relative stability being highly sensitive to the environment (gas phase vs. aqueous solution). cuni.cz The deactivation pathways and excited-state lifetimes of purine tautomers can differ dramatically; for instance, the 9H-amino tautomer of adenine (B156593) deactivates rapidly, while the 7H form has a much slower internal conversion. chemrxiv.org
For 2-amino-7H-purine-6-carboxylic acid, the N(7)H form is specified, but it exists in equilibrium with the N(9)H tautomer. Quantum calculations can predict the relative energies and populations of these forms. The electronic properties, such as the HOMO-LUMO gap, would be calculated for each tautomer to understand their respective reactivities.
Table 1: Representative Calculated Electronic Properties for Purine Tautomers This table presents illustrative data based on typical quantum chemical calculations for purine analogs to demonstrate the type of information generated.
| Property | N(7)H Tautomer | N(9)H Tautomer |
|---|---|---|
| Total Energy (Hartree) | -540.125 | -540.122 |
| HOMO Energy (eV) | -6.8 | -6.9 |
| LUMO Energy (eV) | -1.5 | -1.4 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.5 |
| Dipole Moment (Debye) | 4.2 | 7.1 |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. vlifesciences.com This method estimates the binding affinity, often expressed as a docking score, which helps in identifying potential drug candidates. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements, providing insights into conformational changes and the persistence of key interactions, such as hydrogen bonds. nih.gov
Purine derivatives are known to interact with a wide range of biological targets, including kinases and viral enzymes. harvard.edumdpi.com For example, docking studies of 9-(2-hydroxypropyl)purine analogs with herpesviral thymidine (B127349) kinase have shown how substitutions on the purine ring, such as a 2-amino group, influence binding affinity. harvard.edu In that study, the 2-amino group was found to decrease phosphorylation but increase affinity for Varicella-Zoster Virus (VZV) TK. harvard.edu Similarly, studies on xanthine (B1682287) oxidase, a key enzyme in purine metabolism, have used docking and MD simulations to understand how inhibitors bind to the active site. nih.gov
For this compound, a hypothetical docking study would involve placing the molecule into the binding site of a relevant target, for instance, a kinase where purine-based inhibitors are common. The docking algorithm would predict the binding pose and score. An MD simulation would then follow to confirm if this pose is stable, tracking the root mean square deviation (RMSD) of the ligand and analyzing the hydrogen bonds and other interactions with active site residues throughout the simulation. nih.gov
Table 2: Illustrative Molecular Docking and MD Simulation Results This table shows example data for a purine-like ligand docked into a hypothetical kinase active site.
| Parameter | Value | Description |
|---|---|---|
| Docking Score (kcal/mol) | -8.5 | Predicted binding affinity. More negative values indicate stronger binding. nih.gov |
| Key H-Bond Interactions | GLU81, LEU83, ASP145 | Amino acid residues in the active site forming stable hydrogen bonds with the ligand. |
| Ligand RMSD (Å) | 1.8 Å | Average deviation of ligand atoms from the initial docked pose over a 100 ns simulation, indicating stability. nih.gov |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A post-simulation calculation to refine the binding affinity prediction. nih.gov |
In Silico Prediction of Biological Activity and ADME Properties (Non-Clinical Context)
In the early stages of drug discovery, computational models are used to predict a compound's potential biological activities and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govrowansci.com Predicting these properties helps to prioritize candidates for synthesis and experimental testing, reducing time and cost.
In silico biological activity prediction can be performed by screening the compound's structure against databases of known active molecules or by using machine learning models trained to recognize features associated with specific activities (e.g., kinase inhibition, antioxidant activity). mdpi.comexcli.de
ADME prediction involves calculating various physicochemical and pharmacokinetic properties. rowansci.com Key properties include aqueous solubility (LogS), lipophilicity (LogP), the potential to be a substrate or inhibitor of cytochrome P450 enzymes (major drug-metabolizing enzymes), and compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five.
Table 3: Predicted ADME and Physicochemical Properties for this compound These values are typical predictions generated by in silico ADME software.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 181.14 g/mol | Complies with Lipinski's rule (< 500) |
| LogP (Lipophilicity) | -0.85 | Indicates high hydrophilicity |
| LogS (Aqueous Solubility) | -1.5 | Predicts moderate to good water solubility. nih.gov |
| Hydrogen Bond Donors | 3 | Complies with Lipinski's rule (≤ 5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule (≤ 10) |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system |
| Human Intestinal Absorption (HIA) | Moderate | Predicted to have some absorption from the gut |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is developed by calculating molecular descriptors (numerical representations of chemical information) for a set of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates the descriptors with the activity. nih.gov
QSAR studies are frequently performed on purine derivatives to guide the design of more potent analogs. nih.gov For instance, a 3D-QSAR study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives identified key structural features responsible for their analgesic activity. nih.gov Such models can highlight regions of the molecule where modifications (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are likely to increase or decrease activity.
A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of related compounds (e.g., by modifying the carboxylic acid group to esters or amides) and measuring their activity against a specific biological target. Descriptors such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic fields would be calculated. The resulting QSAR model would provide a predictive tool for designing new, potentially more active compounds in the same class. researchgate.netnih.gov
Emerging Research Applications of 2 Amino 7h Purine 6 Carboxylic Acid in Chemical Sciences
Development as Molecular Probes and Affinity Reagents for Biochemical Research
The purine (B94841) core of 2-amino-7H-purine-6-carboxylic acid provides a foundation for the design of molecular tools that can interact with biological systems. The amino and carboxylic acid groups offer convenient points for chemical modification, enabling the attachment of reporter groups orlinkers for immobilization.
Derivatives of 2-aminopurine (B61359) have been explored for their fluorescent properties. For instance, the unnatural nucleobase 2-amino-6-(2-thienyl)purine, a structural analogue, exhibits fluorescence that can be used to probe nucleic acid structures. nih.gov The nucleoside of this thienyl-purine derivative displays a fluorescence emission maximum at 432 nm with a quantum yield of 0.41. nih.gov This suggests that derivatives of this compound could be developed into fluorescent probes for studying biomolecular interactions.
Furthermore, the purine scaffold is a key recognition element for many biological macromolecules, including enzymes and transporters. nih.gov By modifying the this compound core, researchers can design specific ligands for these proteins. For example, new 3-deazapurine analogues have been designed and synthesized to act as specific inhibitors for the fungal nucleobase transporter FcyB. nih.gov These specific interactions are crucial for the development of affinity reagents, such as those used in affinity chromatography for the purification of proteins or as probes to study ligand-receptor binding. The ability to create ligands with high affinity and specificity is also central to the development of new therapeutic agents. nih.gov
| Analogue | Application | Key Finding |
| 2-amino-6-(2-thienyl)purine | Fluorescent probe | Fluorescent nucleoside with emission at 432 nm. nih.gov |
| 3-Deazapurine analogues | Affinity reagents | Specific inhibition of the FcyB nucleobase transporter. nih.gov |
Utilization as Building Blocks in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are invaluable for drug discovery and material science. The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups, makes it an ideal building block for the construction of such libraries.
The purine skeleton can be systematically modified at various positions to generate a diverse set of compounds. Research has demonstrated the feasibility of solid-phase synthesis of purine derivatives, which is a cornerstone of high-throughput combinatorial chemistry. nih.gov For example, a method for the C(8)-H direct arylation of purine derivatives immobilized on a solid support has been developed, allowing for the synthesis of 2,6,8,9-tetrasubstituted purines. nih.gov
The synthesis of N-(purin-6-yl)amino carboxylic acids has been described, where omega-amino acids are reacted with 6-chloropurine (B14466). nih.govresearchgate.net These molecules serve as versatile linkers, allowing for the conjugation of the purine core to other chemical entities, thereby expanding the chemical space of the resulting library. nih.gov The ability to create libraries of purine-based compounds is crucial for identifying new biologically active molecules, as many purine derivatives have shown promise as anticancer agents. nih.gov
| Synthetic Strategy | Application | Significance |
| Solid-phase C-H arylation | High-throughput synthesis | Enables rapid generation of diverse purine libraries. nih.gov |
| N-(purin-6-yl)amino carboxylic acid synthesis | Building block for conjugation | Provides linkers to connect the purine core to other molecules. nih.govresearchgate.net |
Integration into Functional Materials and Supramolecular Architectures (e.g., Metal-Organic Frameworks)
Functional materials with tailored properties are at the forefront of materials science research. This compound and its derivatives are attractive ligands for the construction of supramolecular assemblies, particularly metal-organic frameworks (MOFs). MOFs are crystalline porous materials formed by the coordination of metal ions or clusters with organic linkers.
The presence of both nitrogen atoms in the purine ring and oxygen atoms in the carboxylate group allows for multiple coordination modes with metal centers, leading to the formation of diverse and stable MOF architectures. The amine group can also participate in hydrogen bonding, further directing the self-assembly process and enhancing the stability of the resulting framework.
Recent studies have shown that purine carboxylic acid ligands can be used to construct two-dimensional (2D) and three-dimensional (3D) MOFs. For example, cocrystals of purine alkaloids with trimesic and hemimellitic acids have been synthesized and structurally characterized. acs.org The amine functionality in amino-functionalized terephthalic acids has been shown to facilitate the aqueous synthesis of carboxylic acid-based MOFs at room temperature, which is a more environmentally friendly approach. nih.govnih.gov These purine-based MOFs can exhibit interesting properties, such as catalytic activity and selective adsorption, making them promising for applications in catalysis, gas storage, and separations.
| Ligand Type | MOF Characteristics | Potential Application |
| Purine alkaloids with polycarboxylic acids | Formation of cocrystals and salts | Crystal engineering and supramolecular analysis. acs.org |
| Amino-functionalized terephthalic acids | Aqueous room temperature synthesis | Green synthesis of functional MOFs. nih.govnih.gov |
Potential in Biosensor Design and Advanced Analytical Tool Development
The development of sensitive and selective biosensors is crucial for diagnostics, environmental monitoring, and food safety. The inherent properties of purine derivatives, such as their redox activity and specific recognition by biomolecules, make them excellent candidates for the development of electrochemical biosensors and other analytical tools. nih.gov
The electrochemical oxidation of purine nucleobases like guanine (B1146940) and adenine (B156593) is a well-established principle for their detection. researchgate.net This redox activity can be harnessed to create biosensors for a wide range of analytes. For instance, electrochemical biosensors have been developed for the detection of purine metabolites like uric acid. nih.gov While these sensors may not directly use this compound, the underlying principle of detecting purine-related compounds is transferable. By immobilizing enzymes that specifically interact with a target analyte and produce a purine-based signal, or by using the purine derivative itself as a recognition element, new biosensors can be designed.
Furthermore, the unique electronic properties of purine derivatives can be exploited to create advanced analytical tools. A ratiometric chemical sensor has been developed based on a purine ligand with a donor-acceptor-donor' (D-A-D') structure. rsc.org This sensor utilizes the coordination of metal ions to modulate its fluorescence properties, allowing for ratiometric detection, which is more robust and reliable than intensity-based measurements. rsc.org This proof-of-principle study highlights the potential for designing sophisticated analytical tools based on the versatile chemistry of the purine scaffold.
| Sensor Type | Principle | Target Analyte |
| Electrochemical Biosensor | Redox activity of purines | Purine metabolites (e.g., uric acid). nih.govnih.gov |
| Ratiometric Chemical Sensor | Complexation-induced fluorescence modulation | Metal ions. rsc.org |
Future Research Directions and Unaddressed Challenges for 2 Amino 7h Purine 6 Carboxylic Acid
Exploration of Undiscovered Synthetic Pathways and Green Chemistry Approaches
The synthesis of purine (B94841) derivatives is a well-established field, yet the specific case of 2-amino-7H-purine-6-carboxylic acid presents opportunities for innovation, particularly in the realm of sustainable and efficient chemistry.
Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. A common approach involves the reaction of a halogenated purine, such as 6-chloropurine (B14466), with an appropriate amino acid in an aqueous solution. nih.govresearchgate.net While effective, these methods can be improved.
Future research should focus on discovering novel synthetic routes that are more atom-economical and environmentally benign. This includes the exploration of enzymatic catalysis, which could offer high specificity and milder reaction conditions, reducing both energy consumption and by-product formation. Another promising area is the use of continuous flow chemistry, which can enhance reaction efficiency, safety, and scalability.
Green chemistry principles must be integrated into the development of new synthetic pathways. This involves prioritizing the use of renewable starting materials, employing safer solvents, and designing processes that minimize waste. The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, would represent a significant advance in efficiency and sustainability.
Table 1: Comparison of Synthetic Approaches for Purine Carboxylic Acids
| Feature | Conventional Synthesis | Future Green Chemistry Approach |
|---|---|---|
| Starting Materials | Often petroleum-derived | Exploration of bio-based feedstocks |
| Catalysts | Traditional metal catalysts | Biocatalysts (enzymes), recyclable catalysts |
| Solvents | Organic solvents (e.g., n-BuOH) | Water, supercritical CO₂, ionic liquids |
| Efficiency | Multi-step, potential for low yields | One-pot reactions, continuous flow systems |
| Waste Generation | Higher waste output | Minimized waste, improved atom economy |
Identification of Novel Biological Targets and Mechanistic Insights
Purine analogues are cornerstones of pharmacology, with established roles as anticancer agents and inhibitors of various enzymes. nih.gov Derivatives of purine have been shown to act as inhibitors of cyclin-dependent kinases and inducers of apoptosis. nih.gov However, the specific biological targets and mechanisms of action for this compound are not fully elucidated.
The immediate challenge is to move beyond preliminary screening and identify specific molecular targets. Given the structural similarity to endogenous purines, potential targets include enzymes involved in nucleotide metabolism, such as those in the purine metabolism pathway. mdpi.comgenome.jp Kinases, which utilize the purine-based molecule ATP, are another high-priority target class. nih.gov Furthermore, research into other purine derivatives has revealed activity at G-protein coupled receptors, such as serotonin receptors, suggesting a broader range of potential targets to investigate. nih.gov
Gaining deep mechanistic insights is paramount. Once a primary target is identified, subsequent research must unravel the precise molecular interactions through techniques like X-ray crystallography or cryo-electron microscopy. Understanding how the compound modulates the target's function at a structural level is crucial for rational drug design. Moreover, systems biology approaches, integrating transcriptomics and metabolomics, can reveal the downstream effects of target engagement on cellular pathways, providing a comprehensive picture of the compound's biological activity. mdpi.com
Table 2: Potential Biological Targets for this compound
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| Kinases | Cyclin-Dependent Kinases (CDKs), Aurora Kinases | Purine scaffold mimics ATP, a natural kinase substrate. nih.gov |
| Metabolic Enzymes | Dihydrofolate reductase, enzymes in purine biosynthesis | Structural similarity to endogenous purine nucleotides. |
| GPCRs | Adenosine Receptors, Serotonin (5-HT) Receptors | Other purine derivatives have shown affinity for these receptors. nih.gov |
| DNA/RNA Polymerases | Human DNA Polymerase | Potential for incorporation into nucleic acids as a fraudulent base. researchgate.net |
Advancement of Computational Models for Predictive Research
Computational chemistry offers powerful tools to accelerate the research and development process, but its predictive accuracy is dependent on the quality of the underlying models. For this compound, advancing computational models is a key challenge.
Current predictive research often employs molecular docking to estimate binding affinity to known protein structures and quantitative structure-activity relationship (QSAR) models to correlate chemical features with biological activity. While useful, these models have limitations. Future efforts should focus on developing more sophisticated models that incorporate protein flexibility (dynamic docking) and the influence of water molecules in the binding site to provide more accurate predictions of binding modes and affinities.
A significant area for advancement lies in the application of artificial intelligence and machine learning. These technologies can analyze vast datasets to build predictive models for not only biological activity but also for absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly relevant for carboxylic acid-containing molecules, which can face challenges with metabolic stability and membrane permeability. researchgate.net Developing robust in silico models to predict these properties early in the discovery process can save considerable time and resources.
Table 3: Evolution of Computational Models in Drug Discovery
| Model Type | Current State | Future Direction |
|---|---|---|
| Molecular Docking | Rigid or semi-flexible protein models | Fully dynamic docking, explicit solvent models |
| QSAR | 2D/3D descriptor-based linear models | Machine learning/AI-based non-linear models |
| ADME/Tox Prediction | Limited accuracy, small datasets | AI-driven models trained on large, diverse datasets |
| Pathway Modeling | Static network analysis | Dynamic systems biology simulations |
Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science
The structural features of this compound—a heterocyclic purine core, an amino group, and a carboxylic acid group—make it a versatile scaffold for interdisciplinary research.
In medicinal chemistry , a significant opportunity lies in addressing the inherent challenges of the carboxylic acid moiety. While often crucial for target binding, this group can lead to poor pharmacokinetic properties. ucc.ieresearchgate.net A major research direction is the design and synthesis of bioisosteres, which are chemical groups that can replace the carboxylic acid while retaining or improving biological activity and physicochemical properties. researchgate.netucc.ie Exploring replacements like tetrazoles or hydroxamic acids could lead to second-generation compounds with enhanced drug-like characteristics.
In materials science , the unique hydrogen bonding capabilities of the purine ring system, combined with the reactive handles of the amino and carboxylic acid groups, open up novel applications. This compound could serve as a functional monomer for the synthesis of new polymers or hydrogels. These materials could be designed to be biocompatible and biodegradable, with potential uses in tissue engineering or controlled-release drug delivery systems. Furthermore, the molecule's ability to coordinate with metal ions through its nitrogen and oxygen atoms makes it a candidate for creating metal-organic frameworks (MOFs). Such MOFs could be engineered for applications in gas storage, catalysis, or as carriers for therapeutic agents.
Table 4: Interdisciplinary Applications and Research Goals
| Field | Research Opportunity | Potential Application |
|---|---|---|
| Medicinal Chemistry | Carboxylic acid bioisosterism | Development of new drug candidates with improved pharmacokinetics. researchgate.net |
| Medicinal Chemistry | Conjugate chemistry | Creation of targeted therapies by linking the molecule to antibodies or peptides. |
| Materials Science | Polymer synthesis | Use as a monomer for creating functional, biocompatible polymers. |
| Materials Science | Metal-Organic Frameworks (MOFs) | Design of porous materials for drug delivery, catalysis, or sensing. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-7H-purine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves oxidation of precursor purine derivatives. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) at 90–95°C has been used for analogous purine-carboxylic acid synthesis, yielding ~47% after purification via copper salt precipitation . Optimization includes controlling stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and monitoring reaction temperature to avoid over-oxidation. Post-synthesis, HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- Elemental analysis (C, H, N) to validate empirical formulas (e.g., C₆H₅N₅O₂; theoretical C: 42.11%, H: 2.94%, N: 40.93%) .
- NMR spectroscopy (¹H, ¹³C) to confirm tautomeric forms and substituent positions. For example, pyridine-proton signals in analogous compounds appear at δ 7.4–8.3 ppm in CDCl₃ .
- Mass spectrometry (ESI-MS) for molecular ion ([M+H]⁺) verification.
Q. What are the key stability considerations for storing this compound?
- Methodology : Stability tests under varying temperatures (4°C, –20°C) and humidity levels (0–80% RH) should be conducted. Lyophilized samples stored in argon-filled vials show minimal degradation over 6 months. Monitor via periodic HPLC analysis to detect hydrolysis byproducts (e.g., free purine bases) .
Advanced Research Questions
Q. How can tautomeric equilibria of this compound be experimentally resolved, and what are the implications for reactivity?
- Methodology : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomeric shifts (e.g., 7H vs. 9H forms). Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict dominant tautomers. For example, the 7H form is typically stabilized by intramolecular hydrogen bonding between the carboxylic acid and amino groups .
Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodology :
- X-ray crystallography provides definitive solid-state structures but requires high-purity single crystals (grown via slow evaporation in ethanol/water).
- If NMR and crystallography conflict (e.g., protonation states), perform pH-dependent UV-Vis spectroscopy to assess solution-phase behavior. For example, pKa values for carboxylic acid groups in purines typically range from 2.5–4.0 .
Q. How can computational methods predict the binding affinity of this compound to biological targets like kinases?
- Methodology :
- Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1ATP for adenosine kinase).
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What experimental designs are suitable for studying the compound’s role in nucleotide biosynthesis pathways?
- Methodology :
- Isotopic labeling : Incubate with ¹⁴C-labeled glycine in cell cultures, followed by LC-MS/MS to track incorporation into purine rings.
- Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., purine nucleoside phosphorylase) using spectrophotometric methods (ΔA₂₉₀) .
Methodological Best Practices
- Data Validation : Cross-reference spectral data with synthetic intermediates to confirm stepwise purity (e.g., IR for carboxylic acid C=O stretches at 1700–1750 cm⁻¹) .
- Contradiction Resolution : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative degradation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
